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molecular formula C10H12O2 B8780822 Phenol, 2-[(2-methyl-2-propenyl)oxy]- CAS No. 4790-71-0

Phenol, 2-[(2-methyl-2-propenyl)oxy]-

Cat. No. B8780822
M. Wt: 164.20 g/mol
InChI Key: AAXBKJXGVXNSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04250333

Procedure details

These Examples A-D show that if the alkaline reagent used is sodium hydroxide or potassium hydroxide, an increase in the amount of methallyl chloride used improves the degree of conversion of the pyrocatechol as well as the yield of monoether, but results in a substantial formation of diether and of benzene ring alkylation products. Thus, if reference is made to Examples B and D, the use of one mol of methallyl chloride per mol of pyrocatechol, results in monoether/diether molar ratios of, respectively, 1.8 in Example B and 3.8 in Example D. If reference is now made to Examples 1 to 14 according to the present Patent Application, it will be seen that according to the process claimed, it is possible to use large amounts of methallyl chloride without reducing the selectivity of the reaction. Thus, according to Example 1, the use of 1.5 mols of methallyl chloride per mol of pyrocatechol makes it possible to achieve a molar ratio of monoether/diether of 7.6, whilst having a yield of 68% of o-methallyloxyphenol relative to the pyrocatechol starting material, and a content of benzene nucleus alkylation products of 4% relative to pyrocatechol converted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2](=[CH2:4])[CH3:3].[C:6]1([C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[OH:9])[OH:7]>>[CH2:1]([O:7][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[OH:9])[C:2](=[CH2:4])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)Cl
Step Two
Name
Quantity
1.5 mol
Type
reactant
Smiles
C(C(C)=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Four
Name
diether
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the selectivity of the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C(C)=C)OC1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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